molecular formula C15H16BrN3O3S2 B4760030 N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide

N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide

Cat. No. B4760030
M. Wt: 430.3 g/mol
InChI Key: ULHXSWOMYAGKNJ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide, also known as BPTP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. BPTP is a piperazine derivative that has been shown to exhibit promising properties as a selective serotonin reuptake inhibitor (SSRI) and a potential treatment for depression.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide involves inhibition of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting this transporter, N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects in depression.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide has been shown to exhibit antidepressant-like effects in several animal models of depression, including the forced swim test and the tail suspension test. These effects are thought to be mediated by the increased availability of serotonin in the synaptic cleft, which can lead to enhanced signaling through serotonin receptors. N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide has also been shown to have minimal effects on other neurotransmitter systems, suggesting that it may have a favorable side effect profile compared to other SSRIs.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high affinity and selectivity for the serotonin transporter, its favorable pharmacokinetic profile, and its potential for use in the treatment of depression. However, N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide also has several limitations, including its relatively low potency compared to other SSRIs and the need for further optimization of its pharmacological properties.

Future Directions

Several future directions for research on N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide include optimization of its pharmacological properties, including its potency and selectivity for the serotonin transporter. Other potential applications for N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide include the treatment of other psychiatric disorders, such as anxiety and obsessive-compulsive disorder, as well as the development of novel antidepressant drugs based on the structure of N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide. Further research is also needed to explore the potential side effects and safety profile of N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide in humans.

Scientific Research Applications

N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide has been studied for its potential applications in drug development, particularly as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression. Several studies have reported that N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide exhibits high affinity and selectivity for the serotonin transporter, which is the target of most SSRIs. N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

properties

IUPAC Name

N-(2-bromophenyl)-4-thiophen-2-ylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S2/c16-12-4-1-2-5-13(12)17-15(20)18-7-9-19(10-8-18)24(21,22)14-6-3-11-23-14/h1-6,11H,7-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHXSWOMYAGKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-4-(thiophen-2-ylsulfonyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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